A Comprehensive Technical Guide to the Physicochemical Properties of 3-Nitro-4-(trifluoromethoxy)bromobenzene
A Comprehensive Technical Guide to the Physicochemical Properties of 3-Nitro-4-(trifluoromethoxy)bromobenzene
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic use of highly functionalized building blocks is paramount. 3-Nitro-4-(trifluoromethoxy)bromobenzene is one such key intermediate, notable for its utility in the synthesis of complex organic molecules. Its classification as a "Protein Degrader Building Block" underscores its relevance in cutting-edge therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras), where precise molecular architecture is critical for biological activity.[1]
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the known physical and chemical properties of 3-Nitro-4-(trifluoromethoxy)bromobenzene. Beyond a simple recitation of data, this document elucidates the standard methodologies for property verification, emphasizing the rationale behind these experimental choices to ensure both accuracy and reproducibility in a research setting. The protocols described herein are designed as self-validating systems, forming a robust framework for the characterization and quality control of this important synthetic intermediate.
Core Physicochemical Properties
The fundamental physical and chemical properties of a compound are the cornerstone of its application in synthesis. They dictate reaction conditions, purification strategies, and handling requirements. The properties of 3-Nitro-4-(trifluoromethoxy)bromobenzene are summarized below. It is important to note that while some properties are computationally predicted, they provide valuable estimates for experimental design.
| Property | Value | Source / Method |
| IUPAC Name | 4-bromo-2-nitro-1-(trifluoromethoxy)benzene | PubChem[2] |
| Synonyms | 3-Nitro-4-(trifluoromethoxy)bromobenzene, 5-Bromo-2-(trifluoromethoxy)nitrobenzene | PubChem[2] |
| CAS Number | 95668-20-5 | Aladdin Scientific, Santa Cruz Biotechnology, ChemicalBook, PubChem[1][2][3][4] |
| Molecular Formula | C₇H₃BrF₃NO₃ | Aladdin Scientific, Santa Cruz Biotechnology, ChemicalBook, PubChem[1][2][3][4] |
| Molecular Weight | 286.00 g/mol | Aladdin Scientific, Santa Cruz Biotechnology, ChemicalBook, PubChem[1][2][3][4] |
| Exact Mass | 284.92484 Da | PubChem (Computed)[2] |
| Appearance | Not specified in available literature. Typically, such compounds are crystalline solids or oils. | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | BLD Pharm[5] |
| XLogP3 (Lipophilicity) | 3.6 | PubChem (Computed)[2] |
| Topological Polar Surface Area (TPSA) | 55.1 Ų | PubChem (Computed)[2] |
| Hydrogen Bond Donors | 0 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptors | 6 | PubChem (Computed)[2] |
Structural and Spectroscopic Characterization
Verifying the identity and purity of a chemical reagent is a non-negotiable step in any synthetic workflow. Spectroscopic analysis provides a definitive fingerprint of the molecular structure.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : As the most powerful tool for structural elucidation of organic compounds, NMR is essential.
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¹H NMR will confirm the number and connectivity of protons on the aromatic ring. The distinct electronic environments created by the bromo, nitro, and trifluoromethoxy groups will result in a predictable splitting pattern and chemical shifts for the three aromatic protons.
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¹³C NMR provides information on the carbon skeleton of the molecule.
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¹⁹F NMR is crucial for confirming the presence and integrity of the trifluoromethoxy (-OCF₃) group, which should appear as a singlet in the spectrum.
-
-
Infrared (IR) Spectroscopy : This technique is used to identify the presence of key functional groups. For 3-Nitro-4-(trifluoromethoxy)bromobenzene, characteristic absorption bands would be expected for the N-O stretching of the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹), C-O-C stretching of the ether linkage, and strong C-F bonds of the trifluoromethoxy group.
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Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition with high precision, matching the experimentally determined mass to the calculated exact mass (284.92484 Da).[2] The isotopic pattern created by the presence of a bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio) will be a key diagnostic feature.
Experimental Protocols for Property Determination
The following protocols represent standard, validated methods for confirming the identity, purity, and key physical properties of a fine chemical intermediate like 3-Nitro-4-(trifluoromethoxy)bromobenzene.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. This is the industry-standard method for quantifying the purity of non-volatile organic compounds. The retention time is characteristic of the compound under specific conditions, and the peak area is proportional to its concentration.
Methodology:
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Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation & Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining moderately nonpolar compounds like the analyte.
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. The acid is added to improve peak shape by protonating any ionizable species.
-
Gradient Program: Start at 60% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions. This gradient is designed to elute the compound efficiently while separating it from potentially more or less polar impurities.
-
Flow Rate: 1.0 mL/min.
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Detector: UV-Vis detector set to 254 nm, a wavelength at which the aromatic nitro-compound is expected to absorb strongly.
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Injection Volume: 10 µL.
-
-
Data Interpretation: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage. A pure sample (>98%) should exhibit a single major peak with minimal secondary peaks.
Protocol 2: Structural Verification by NMR Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, the unique electronic environment of each nucleus can be mapped, revealing the compound's precise atomic connectivity.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is used because it is "invisible" in ¹H NMR, preventing a large solvent signal from obscuring the analyte signals.
-
Data Acquisition:
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Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Reference the ¹H and ¹³C spectra to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
For ¹⁹F NMR, an external or internal standard may be used.
-
-
Expected Outcome: The resulting spectra should be consistent with the proposed structure of 4-bromo-2-nitro-1-(trifluoromethoxy)benzene. The number of signals, their chemical shifts, splitting patterns (multiplicity), and integration values must align with the molecular structure.
Visualization and Workflows
Molecular Structure
Caption: Molecular structure of 3-Nitro-4-(trifluoromethoxy)bromobenzene.
Experimental Characterization Workflow
Caption: Standard workflow for the physicochemical characterization of a chemical intermediate.
Safety and Handling
While a specific, comprehensive Safety Data Sheet (SDS) for 3-Nitro-4-(trifluoromethoxy)bromobenzene is not widely available, data from structurally related compounds should be used to inform handling procedures as a precautionary measure. Compounds like 4-bromo-3-nitrobenzotrifluoride and other nitrated aromatic halides are often classified with the following hazards:
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Harmful if swallowed, in contact with skin, or if inhaled.[6]
-
Causes skin and serious eye irritation.[6]
-
May cause respiratory irritation.[7]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Ventilation: Handle this compound exclusively in a well-ventilated area or a certified chemical fume hood to avoid inhalation of any dust or vapors.[8][9]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Disclaimer: This information is for guidance only. Always consult the most up-to-date Safety Data Sheet provided by the supplier before handling this chemical.
References
-
3-Nitro-4-(trifluoromethoxy)bromobenzene, min 98%, 100 grams . Aladdin Scientific. Available from: [Link]
-
3-(Trifluoromethoxy)bromobenzene . NIST WebBook. Available from: [Link]
-
4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet . Agilent Technologies, Inc. Available from: [Link]
-
The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility . NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
3-Nitro-4-(trifluoromethoxy)bromobenzene | C7H3BrF3NO3 | CID 2779370 . PubChem, National Institutes of Health. Available from: [Link]
-
4-Bromo-3-nitrobenzotrifluoride | C7H3BrF3NO2 | CID 520706 . PubChem, National Institutes of Health. Available from: [Link]
-
1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 . PubChem, National Institutes of Health. Available from: [Link]
-
2-Bromo-4-nitro-1-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 66545383 . PubChem, National Institutes of Health. Available from: [Link]
-
2-Bromo-4-nitro(trifluoromethoxy)benzene | C7H3BrF3NO3 | CID 24721641 . PubChem, National Institutes of Health. Available from: [Link]
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